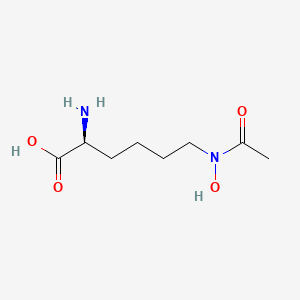
N(6)-acetyl-N(6)-hydroxy-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(6)-acetyl-N(6)-hydroxy-L-lysine is a N-acetyl-L-amino acid. It is a tautomer of a this compound zwitterion.
Applications De Recherche Scientifique
Chemical Properties and Biological Significance
N(6)-acetyl-N(6)-hydroxy-L-lysine belongs to the class of N-acyl-alpha amino acids. It is characterized by the presence of an acetyl group at the nitrogen atom of the lysine side chain, which alters its chemical properties and biological functions. This compound is zwitterionic, meaning it contains both positive and negative charges, which influences its interactions within biological systems .
Biosynthesis
The biosynthesis of this compound occurs through the action of specific enzymes such as lysine N-acetyltransferase. This process is crucial for post-translational modifications of proteins, particularly histones, where acetylation plays a role in regulating gene expression and chromatin structure .
Gene Regulation and Epigenetics
This compound serves as a marker for histone acetylation, which is associated with active transcriptional states. The modification neutralizes the positive charge on lysine residues, reducing the interaction between histones and DNA. This change facilitates access for transcription factors to DNA, thereby promoting gene expression .
Protein Interaction Studies
The recognition of N(6)-acetyl-L-lysine by bromodomains—protein domains that specifically bind to acetylated lysines—highlights its role in intracellular signaling pathways. These interactions are critical in regulating various cellular processes including cell cycle progression, apoptosis, and DNA repair .
Therapeutic Potential
Recent studies suggest that modifications involving this compound may have implications in treating diseases linked to dysregulation of acetylation processes. For example, understanding how this compound interacts with proteins involved in metabolic syndromes could lead to novel therapeutic strategies for conditions such as obesity and diabetes .
Case Study 1: Enzyme Stability Enhancement
A study demonstrated that N(6)-acetyl-L-lysine improves the activity and stability of α-amylase under acidic conditions. This finding indicates its potential as an additive in industrial applications where enzyme stability is critical .
| Parameter | Control | With N(6)-acetyl-L-lysine |
|---|---|---|
| Enzyme Activity (U/mL) | 50 | 75 |
| Stability (hours) | 2 | 5 |
Case Study 2: Histone Modification Analysis
Using liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS), researchers quantified various lysine modifications including this compound in histones extracted from human cells. The study revealed a significant correlation between histone acetylation levels and transcriptional activity .
Propriétés
Numéro CAS |
88492-29-9 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(2S)-6-[acetyl(hydroxy)amino]-2-aminohexanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-6(11)10(14)5-3-2-4-7(9)8(12)13/h7,14H,2-5,9H2,1H3,(H,12,13)/t7-/m0/s1 |
Clé InChI |
YXKGOSZASIKYPU-ZETCQYMHSA-N |
SMILES |
CC(=O)N(CCCCC(C(=O)O)N)O |
SMILES isomérique |
CC(=O)N(CCCC[C@@H](C(=O)O)N)O |
SMILES canonique |
CC(=O)N(CCCCC(C(=O)O)N)O |
Synonymes |
N(6)-acetyl-N(6)-hydroxylysine N(epsilon)-acetyl-N(epsilon)-hydroxylysine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















